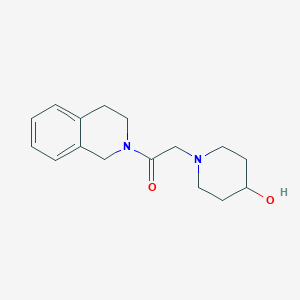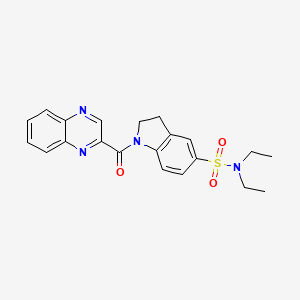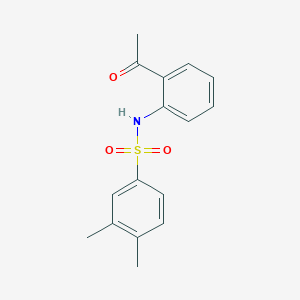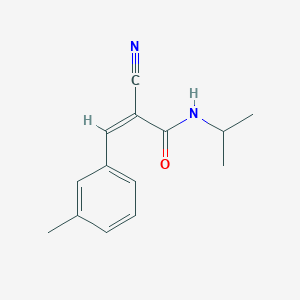
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone, commonly known as DPIE, is a synthetic compound with potential applications in the field of drug discovery. It is a small-molecule inhibitor that targets specific enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of DPIE involves the inhibition of the activity of specific enzymes and receptors. For example, DPIE inhibits the activity of PDE4 by binding to the active site of the enzyme and preventing it from hydrolyzing cyclic adenosine monophosphate (cAMP). This results in an increase in intracellular cAMP levels, which leads to a reduction in inflammation. Similarly, DPIE inhibits the activity of PDE5 by binding to the active site of the enzyme and preventing it from hydrolyzing cyclic guanosine monophosphate (cGMP). This results in an increase in intracellular cGMP levels, which leads to smooth muscle relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPIE are diverse and depend on the specific enzyme or receptor that it targets. For example, DPIE has been shown to reduce inflammation in animal models of asthma and chronic obstructive pulmonary disease by inhibiting the activity of PDE4. It has also been shown to improve erectile function in animal models of erectile dysfunction by inhibiting the activity of PDE5. Additionally, DPIE has been shown to have antiplatelet effects by inhibiting the activity of adenosine A1 receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPIE is that it is a small-molecule inhibitor, which makes it easier to synthesize and modify than larger molecules such as proteins. Additionally, DPIE has a high affinity for its target enzymes and receptors, which makes it a potent inhibitor. However, one limitation of DPIE is that it may have off-target effects, which could lead to unintended consequences. Another limitation is that DPIE may not be effective in all cases, as the activity of its target enzymes and receptors may be regulated by other factors.
Zukünftige Richtungen
There are several future directions for research on DPIE. One direction is to explore the potential of DPIE as a therapeutic agent for various diseases, such as asthma, chronic obstructive pulmonary disease, and erectile dysfunction. Another direction is to investigate the structure-activity relationship of DPIE and its analogs, in order to improve its potency and selectivity. Additionally, future research could focus on the development of new synthetic methods for DPIE and its analogs, in order to make the synthesis process more efficient and cost-effective. Finally, research could focus on the identification of new enzymes and receptors that are targeted by DPIE, in order to expand its potential applications in drug discovery.
Synthesemethoden
The synthesis of DPIE involves the reaction of 2-(4-hydroxypiperidin-1-yl)ethanone with 3,4-dihydroisoquinoline in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of DPIE is high. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
DPIE has been extensively studied for its potential applications in drug discovery. It has been shown to inhibit the activity of various enzymes and receptors, including phosphodiesterase 4 (PDE4), phosphodiesterase 5 (PDE5), and adenosine A1 receptors. These enzymes and receptors are involved in a wide range of physiological processes, including inflammation, smooth muscle relaxation, and platelet aggregation.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15-6-8-17(9-7-15)12-16(20)18-10-5-13-3-1-2-4-14(13)11-18/h1-4,15,19H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLPYPAWOWDYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)

![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)


![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)


![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)
![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)